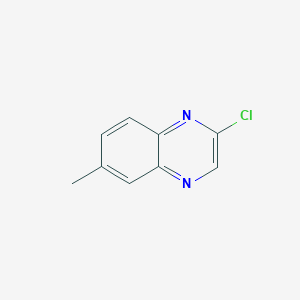

2-Chloro-6-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDZKKIHTFOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506877 | |

| Record name | 2-Chloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-00-8 | |

| Record name | 2-Chloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Chloro 6 Methylquinoxaline Derivatives

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, which stabilizes the intermediate formed during the substitution process. thieme-connect.de Haloquinoxalines readily undergo reactions with various nucleophiles. thieme-connect.de

2-Chloro-6-methylquinoxaline readily reacts with nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism to yield the corresponding amino- or hydrazino-quinoxaline derivatives.

For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with various aromatic amines in the presence of a base like anhydrous potassium carbonate has been shown to produce 2-arylamino-3-methylquinoxalines. mdpi.com Similarly, treatment of chloro-quinoxaline derivatives with hydrazine hydrate (B1144303) is a common method to synthesize hydrazinoquinoxalines. researchgate.netomicsonline.org These hydrazino intermediates can be further condensed with aldehydes or ketones to form hydrazones, expanding the molecular complexity. omicsonline.orglongdom.org

| Nucleophile | Reagents/Conditions | Product | Reference(s) |

| Aromatic Amines | Anhydrous K₂CO₃, KI | 2-Arylamino-6-methylquinoxaline | mdpi.com |

| Hydrazine Hydrate | Ethanol (B145695), Microwave | 2-Hydrazino-6-methylquinoxaline | omicsonline.org |

| Hydrazine Hydrate | N/A | 2-Hydrazino-3-methylquinoxaline | researchgate.net |

This table presents examples of nucleophilic substitution reactions with nitrogen-containing nucleophiles.

The chlorine atom can also be displaced by oxygen-containing nucleophiles. Reactions with alkoxides (from alcohols) or phenoxides (from phenols) in the presence of a base lead to the formation of 2-alkoxy- or 2-aryloxy-6-methylquinoxaline ethers. These reactions are fundamental in modifying the electronic and physical properties of the quinoxaline core. The functionalization of 2,3-dichloroquinoxaline (B139996) with various nucleophiles, including those containing oxygen, has been explored to synthesize a range of disubstituted derivatives. researchgate.net

Sulfur-based nucleophiles, such as thiols and thiourea (B124793), effectively displace the chlorine atom in this compound. For example, reacting 2-chloro-3-alkylquinoxalines with thiourea in ethanol under reflux conditions is a known method for producing 3-alkylquinoxaline-2(1H)-thiones. researchgate.net Similarly, mercaptoacetic acid and its esters can act as sulfur nucleophiles, attacking the chloro-substituted carbon to form new carbon-sulfur bonds. thieme-connect.com These reactions are crucial for the synthesis of quinoxaline-2-thiones and other sulfur-containing analogues.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Quinoxaline System

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine moiety. thieme-connect.de Consequently, forcing conditions are often required for reactions like nitration to occur. ijpsr.com

The mechanism of EAS involves the initial attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. uomustansiriyah.edu.iq This step is typically slow and rate-determining because it temporarily disrupts the aromaticity. lkouniv.ac.in A subsequent rapid deprotonation restores the aromatic system. uomustansiriyah.edu.iq

In the case of quinoxaline, electrophilic attack is predicted to occur preferentially at the 5- and 8-positions of the benzenoid ring, where calculations show the highest electron density. thieme-connect.de For example, nitration of quinoxaline-2,3-dione derivatives can be directed to the 6-position under controlled conditions using a mixed acid system (nitric acid and sulfuric acid). The presence of the methyl group at the 6-position in this compound would influence the regioselectivity of any potential electrophilic attack, generally directing incoming electrophiles to the ortho and para positions relative to itself, which are the 5- and 7-positions.

Oxidation and Reduction Chemistry of the Quinoxaline Ring

The quinoxaline ring system can undergo both oxidation and reduction reactions, targeting either the pyrazine or benzene portion of the molecule.

Reduction: The pyrazine ring is susceptible to reduction. Catalytic hydrogenation or reduction with chemical reagents like sodium in ethanol can reduce the quinoxaline to form 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. ijpsr.comcusat.ac.in For example, the catalytic reduction of 2-acetyl-3-methylquinoxaline with sodium in THF yields the corresponding 1,4-dihydroquinoxaline. sapub.org The specific product depends on the reducing agent and reaction conditions used. cusat.ac.insapub.org

Oxidation: Oxidation of the quinoxaline ring can be more complex. Strong oxidizing agents can lead to the degradation of the ring system. However, controlled oxidation can lead to specific products. For instance, oxidation of alkyl side chains can occur without affecting the core ring system under appropriate conditions. A key oxidation reaction involving the nitrogen atoms is discussed in the following section.

Reactions Involving the Nitrogen Atoms of the Pyrazine Moiety (e.g., N-Oxidation)

The nitrogen atoms in the pyrazine ring are basic and can react with electrophiles, most notably in N-oxidation reactions. Treatment of quinoxaline derivatives with oxidizing agents such as peroxy acids results in the formation of quinoxaline N-oxides. cusat.ac.in

The synthesis of quinoxaline-1,4-dioxide derivatives is often achieved through the Beirut reaction, which involves the reaction of a benzofurazan (B1196253) oxide with an enamine or β-dicarbonyl compound. sdiarticle4.com For instance, 6-chloro-2-methylquinoxaline (B3049085) 1,4-dioxide can be prepared via the Beirut Reaction by refluxing 5-chloro benzofurazan oxide with acetone (B3395972) in the presence of an amine catalyst like pyrrolidine. sdiarticle4.com The formation of quinoxaline N-oxides significantly alters the reactivity of the molecule, enhancing its susceptibility to nucleophilic substitution, particularly at the carbon atom alpha to the N-oxide group. thieme-connect.deresearchgate.net The synthesis of various 2-carbomethoxy-3-hydroxy-6-methylquinoxaline-di-N-oxides has been reported from the reaction of 5-methyl benzofurazan N-oxide with malonate esters. mdpi.com

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| 5-Methyl benzofurazan N-oxide | Dimethyl malonate | 2-Carbomethoxy-3-hydroxy-6-methylquinoxaline-di-N-oxide | mdpi.com |

| 5-Chloro benzofurazan oxide | Acetone, Pyrrolidine | 6-Chloro-2-methylquinoxaline 1,4-dioxide | sdiarticle4.com |

This table summarizes examples of N-oxidation reactions leading to quinoxaline N-oxide derivatives.

Regioselectivity in N-Oxidation Processes

The introduction of an N-oxide functionality to the quinoxaline scaffold is a critical transformation that significantly influences its chemical reactivity. The regioselectivity of this oxidation process in substituted quinoxalines, including this compound, is governed by the electronic effects of the substituents present on the heterocyclic and benzenoid rings.

In the case of 2-chloroquinoxalines, oxidation with reagents like potassium peroxydisulfate (B1198043) in sulfuric acid can selectively yield the corresponding 1-oxides. thieme-connect.de The presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring influences the electron density at the two nitrogen atoms. The methyl group, being an electron-donating group, increases the electron density at the N-4 position, making it more susceptible to electrophilic attack by the oxidizing agent. Conversely, the electron-withdrawing nature of the chlorine atom at the 2-position deactivates the N-1 atom.

For quinoxaline 1,4-dioxides, the electronic nature of the substituent on the benzene ring dictates the regioselectivity of subsequent reactions. Electron-donating groups, such as the methyl group in this compound, direct the attack of reagents to the N-oxide at the para-position (N-4). oup.com In contrast, electron-withdrawing substituents favor attack at the other N-oxide. oup.com This directing effect is crucial in predicting the outcome of reactions involving the N-oxide derivatives.

Table 1: Factors Influencing Regioselectivity in N-Oxidation of Quinoxaline Derivatives

| Substituent | Position | Electronic Effect | Preferred Site of N-Oxidation/Attack |

| -Cl | 2 | Electron-withdrawing | Deactivates N-1 |

| -CH₃ | 6 | Electron-donating | Activates N-4 |

Rearrangement Reactions of Quinoxaline N-Oxides

Quinoxaline N-oxides are prone to various rearrangement reactions, often induced by heat, light, or treatment with acids or other reagents. These rearrangements can lead to the formation of diverse heterocyclic structures.

Photoinduced rearrangements of quinoxaline 1,4-dioxides can yield different products depending on the starting material's structure. nih.govresearchgate.net For instance, 2-substituted quinoxaline 1,4-dioxides have been observed to isomerize to 3-oxoquinoxaline 1-N-oxides. nih.govresearchgate.net

Acid-catalyzed rearrangements are also common. The treatment of quinoxalinecarboxyanilide N-oxides with concentrated sulfuric acid can lead to the formation of corresponding amines. cdnsciencepub.comcdnsciencepub.com A notable rearrangement occurs when certain quinoxaline N-oxides are treated with ethanolic hydrogen chloride, resulting in chlorination and cyclization to form spiro-indoles. rsc.org For example, a reaction involving an N-oxide can lead to a 6-chloro-quinoxalinespiroindole derivative. rsc.org This transformation is believed to proceed through an intermediate N-hydroxy-compound, which then undergoes nucleophilic substitution by chloride ions. rsc.org

Furthermore, the reaction of quinoxaline 1,4-dioxides with acetyl chloride can result in rearrangement and substitution. The position of the substituent on the benzene ring directs the course of the reaction. For a derivative with an electron-donating group at the 6-position, the reaction would preferentially occur at the N-4 oxide. oup.com

Table 2: Examples of Rearrangement Reactions of Quinoxaline N-Oxides

| Starting Material | Reagent/Condition | Major Product(s) | Reference |

| 2-Substituted quinoxaline 1,4-dioxides | Photolysis | 3-Oxoquinoxaline 1-N-oxides | nih.govresearchgate.net |

| Quinoxalinecarboxyanilide N-oxide | Concentrated H₂SO₄ | Corresponding amine | cdnsciencepub.comcdnsciencepub.com |

| Quinoxaline N-oxide derivative | Ethanolic HCl | 6-Chloro-quinoxalinespiroindole | rsc.org |

| 6-Substituted quinoxaline 1,4-dioxide | Acetyl chloride | 6-Chloroquinoxaline 1-oxides and 3-chloroquinoxaline 1-oxides | oup.com |

Condensation and Cyclization Reactions Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds through condensation and cyclization reactions. The reactive chlorine atom at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of various functionalities.

One significant application is in the synthesis of Schiff bases. For example, 2-chloro-3-methylquinoxaline can be reacted with 4-hydroxybenzaldehyde, followed by treatment with substituted amines to yield new Schiff base derivatives. mdpi.com This highlights the utility of the chloro-substituent as a leaving group in nucleophilic aromatic substitution reactions.

The reactivity of the chlorine atom in 2-chloroquinoxaline (B48734) derivatives allows for their use in the construction of fused heterocyclic systems. For instance, condensation of a 2-chloroquinoxaline derivative with appropriate reagents can lead to the formation of various fused ring systems. sapub.org The methyl group at the 6-position can also be a site for further chemical modification. For instance, the benzylic methyl group of 6-methyl-quinoxaline can be halogenated and subsequently oxidized to a carboxylic acid, demonstrating a pathway for further functionalization. google.com

These condensation and cyclization reactions underscore the importance of this compound as a building block in medicinal and materials chemistry, providing access to a wide array of novel molecular architectures.

Medicinal Chemistry and Biological Activities of 2 Chloro 6 Methylquinoxaline Derivatives

Antimicrobial Activities and Mechanistic Insights

The versatile quinoxaline (B1680401) ring is a key component in various antibiotic molecules. jst.go.jp Derivatives of 2-chloro-6-methylquinoxaline have been extensively studied for their antimicrobial properties, showing activity against a range of bacteria and fungi. nih.gove-journals.inscholarsresearchlibrary.com

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Several studies have highlighted the effectiveness of this compound derivatives against Gram-positive bacteria. For instance, a series of 2,3-diaminoquinoxaline derivatives, synthesized through the C-N coupling of 2,3-dichloroquinoxaline (B139996) with various amino substrates, showed significant antibacterial activity. tandfonline.com Notably, some of these novel compounds demonstrated considerable efficacy against Gram-positive strains. tandfonline.com

In other research, the introduction of a chloro group on the quinoxaline ring, particularly at the 6-position, has been shown to enhance antibacterial activity against Gram-positive bacteria. mdpi.com For example, 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, a natural product from Streptomyces ambofaciens, and its ester and amide derivatives have demonstrated the ability to inhibit the growth of Gram-positive bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria:

| Derivative Type | Bacterial Strain(s) | Observed Activity |

| 2,3-diaminoquinoxalines | Gram-positive strains | Significant antibacterial activity tandfonline.com |

| 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide and its derivatives | Gram-positive bacteria | Growth inhibition mdpi.com |

| Quinoxaline sulfonamide analogue with a chloro atom | S. aureus | Highest antibacterial activity in its series mdpi.com |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The antibacterial potential of this compound derivatives also extends to Gram-negative bacteria. Studies have shown that specific structural modifications can lead to potent activity against these often-resistant strains. For example, some newly synthesized 2,3-diaminoquinoxaline derivatives have exhibited notable efficacy against Gram-negative bacterial strains. tandfonline.com

Furthermore, research on quinoxaline sulfonamides revealed that a derivative featuring a chloro atom demonstrated the highest antibacterial activity against E. coli within its tested series. mdpi.com The introduction of a chloro group at the 6-position of the quinoxaline ring has been a strategic approach to enhance activity against Gram-negative bacteria. mdpi.com

The antibacterial activity of selected this compound derivatives against Gram-negative bacteria is presented in the table below:

| Derivative Type | Bacterial Strain(s) | Observed Activity |

| 2,3-diaminoquinoxalines | Gram-negative strains | Significant antibacterial activity tandfonline.com |

| Quinoxaline sulfonamide analogue with a chloro atom | E. coli | Highest antibacterial activity in its series mdpi.com |

Antifungal Activity Against Pathogenic Fungi

Quinoxaline derivatives have demonstrated a broad spectrum of antifungal activity. nih.gove-journals.inscholarsresearchlibrary.com Specifically, derivatives of this compound have been investigated for their efficacy against various pathogenic fungi.

One study reported that 2-chlorinated quinoxaline 1,4-dioxide derivatives exhibited the highest antifungal activity in their series, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 0.78 μg/mL. mdpi.com Another research effort focusing on 2,3-bis(halomethyl)quinoxaline derivatives found that those with highly electrophilic halomethyl groups tend to show antifungal properties. jst.go.jp Among these, 2,3-bis(chloromethyl)-6-nitroquinoxaline was particularly active. jst.go.jp

Furthermore, a study exploring various quinoxaline compounds found that 2-Chloro-6-(trifluoromethyl)quinoxaline was effective against multiple Candida species, including Candida glabrata, Candida tropicalis, and Candida glabrata ATCC 90030. bahrainmedicalbulletin.com

The table below details the antifungal activity of specific this compound derivatives:

| Derivative | Fungal Strain(s) | Observed Activity (MIC) |

| 2-chlorinated quinoxaline 1,4-dioxides | Not specified | 0.39–0.78 μg/mL mdpi.com |

| 2,3-bis(chloromethyl)quinoxalines | Various fungi | Exhibited antifungal activities jst.go.jp |

| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida glabrata MMX 7285, Candida tropicalis MMX 7525, Candida glabrata ATCC 90030 | Effective against these strains bahrainmedicalbulletin.com |

Antitubercular Activity

The quinoxaline nucleus is a recognized scaffold in the development of antitubercular agents. nih.gove-journals.in Derivatives of this compound have shown promise in this area.

Research has indicated that the presence of a chloro group on the quinoxaline ring can be beneficial for antitubercular activity. nih.gov For instance, ethyl and benzyl (B1604629) 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives bearing a chlorine group at position 7 of the benzene (B151609) moiety demonstrated good antitubercular activity, including within macrophages. nih.gov One of these compounds, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-di-N-oxide, was also found to be active against Mycobacterium avium.

In a series of novel quinoxaline derivatives, compounds with a 6-chloro substitution were synthesized and evaluated. researchgate.net One such derivative, 3-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6-chloro-2-methylquinoxaline-1,4-dioxide, exhibited moderate to significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv and two clinical isolates. researchgate.net

The following table presents the antitubercular activity of selected this compound derivatives:

| Derivative | Target | Observed Activity (MIC) |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | Mycobacterium tuberculosis, Mycobacterium avium | Good antitubercular activity nih.gov |

| Benzyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | Mycobacterium tuberculosis | Good antitubercular activity nih.gov |

| 3-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6-chloro-2-methylquinoxaline-1,4-dioxide | Mycobacterium tuberculosis H37Rv | 30.35 µM researchgate.net |

| 3-(((1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6-chloro-2-methylquinoxaline-1,4-dioxide | Mycobacterium tuberculosis H37Rv | 47.6 µM researchgate.net |

Anticancer and Antitumor Potential of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their significant potential as anticancer agents, with many exhibiting cytotoxic effects against various human cancer cell lines. jst.go.jpnih.govnih.gov

Cytotoxic Effects Against Various Human Cancer Cell Lines

Derivatives of this compound have been a key focus in the development of novel anticancer therapies. For example, a new series of 6-chloroquinoxalines were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. ekb.eg One compound from this series demonstrated a more potent cytotoxic effect against MCF-7 and HCT-116 cancer cell lines than the standard drug doxorubicin. ekb.eg

In another study, the synthesis of 2,3-dichloro-6-methylquinoxaline (B182540) was a key step in creating a series of hybrid triazoloquinoxaline-chalcone derivatives. researchgate.net These compounds were then evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human hepatocellular carcinoma (HEPG-2) cell lines, with some showing promising results. researchgate.net

The cytotoxic activity of selected this compound derivatives is detailed in the table below:

| Derivative Type | Cancer Cell Line(s) | Observed Activity (IC50) |

| 6-chloroquinoxaline derivative | MCF-7 (Breast) | 5.11 µM ekb.eg |

| 6-chloroquinoxaline derivative | HCT-116 (Colon) | 6.18 µM ekb.eg |

| Hybrid of triazoloquinoxaline-chalcone | MCF-7, HCT-116, HEPG-2 | Preliminary results showed some potent activity researchgate.net |

Mechanisms of Action in Cancer Therapy

Derivatives of this compound have emerged as a versatile scaffold in the development of novel anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation. These mechanisms primarily include kinase inhibition, functioning as DNA cleaving agents, and acting as hypoxia-selective agents.

Kinase Inhibition: A significant number of quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. mdpi.comekb.eg These compounds frequently act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of phosphate (B84403) groups to their target substrates, thereby halting downstream signaling pathways that promote cell growth and survival. mdpi.comekb.eg

Key kinases targeted by quinoxaline derivatives include:

Vascular Endothelial Growth Factor Receptor (VEGFR): Particularly VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comnih.govekb.eg Inhibition of VEGFR-2 by these derivatives can effectively suppress tumor-induced angiogenesis. nih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Quinoxaline-based inhibitors can block this signaling pathway. mdpi.comekb.eg

Other Tyrosine Kinases: Derivatives have also shown inhibitory activity against other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Met, as well as non-receptor tyrosine kinases such as Src. mdpi.comsci-hub.se

Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition by quinoxaline derivatives can lead to cell cycle arrest and apoptosis. mdpi.comekb.eg

DNA Cleaving Agents: Certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have demonstrated the ability to act as DNA cleaving agents. This mechanism is often associated with their bioreductive activation under hypoxic conditions, a characteristic feature of the tumor microenvironment. The reduction of the N-oxide groups can lead to the formation of reactive radical species that can induce DNA strand breaks, ultimately leading to cell death. nih.gov

Hypoxia-Selective Agents: The low oxygen environment (hypoxia) typical of solid tumors presents a unique target for cancer therapy. Quinoxaline 1,4-di-N-oxide derivatives are of particular interest as hypoxia-selective agents. nih.govrsc.org These compounds are often bioreduced under hypoxic conditions to form cytotoxic species that are more toxic to cancer cells in a low-oxygen environment than to normal, well-oxygenated cells. This selectivity enhances their therapeutic index and reduces off-target toxicity. nih.gov For instance, compounds like 3-(4-bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline-1,4-dioxide (Q39) have shown significant antiproliferative activity in various cancer cell lines under hypoxic conditions. rsc.org The presence of electron-withdrawing groups on the quinoxaline ring often enhances this hypoxia-selective cytotoxicity. nih.gov

Table 1: Selected this compound Derivatives and their Mechanisms in Cancer Therapy

| Compound/Derivative Class | Mechanism of Action | Target Cell Lines/Models | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quinoxaline amides and sulphonamides | Kinase Inhibition (VEGFR-2) | HCT116, HepG2, MCF-7 | Exhibited promising activity against tested cell lines, with some showing weak VEGFR-2 inhibition. | mdpi.com |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Hypoxia-Selective Cytotoxicity, Apoptosis Induction | BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, CHP126 | Showed significant cytotoxic activity in hypoxia; induced apoptosis via a caspase-dependent pathway. | nih.gov |

| 3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline-1,4-dioxide (Q39) | Hypoxia-Selective Cytotoxicity | SMMC-7721 xenograft model | Inhibited tumor growth in a dose-dependent manner. | nih.gov |

| 6-Chloro-7-methylpiperazine derivative of quinoxaline-2-carbonitrile 1,4-dioxide | Hypoxia-Selective Cytotoxicity | MCF7, MDA-MB-231 | Showed high hypoxia-selective cytotoxicity, more potent than the reference drug Tirapazamine. | rsc.org |

| 6-Bromo-3-methylquinoxaline derivatives | Kinase Inhibition (c-Met) | Three tumor cell lines | Showed high binding affinity to c-Met kinase and potent cytotoxic effects. | sci-hub.se |

Antiviral Properties

Quinoxaline derivatives have demonstrated a broad spectrum of antiviral activities, making them a subject of significant research in the development of new therapeutic agents against various viral pathogens. mdpi.comscispace.com

Recent global health crises have spurred research into the antiviral potential of quinoxaline derivatives against respiratory viruses. In silico studies have identified certain quinoxaline-based compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.govresearchgate.net These computational approaches highlight the potential of the quinoxaline scaffold for developing targeted anti-COVID-19 therapeutics. nih.gov For example, a molecular dynamics simulation study suggested that luteoside C, a compound with a quinoxaline-like structure, has the potential to inhibit the SARS-CoV-2 main protease. researchgate.net Furthermore, some synthesized quinoxaline derivatives have shown promising activity against influenza A virus by inhibiting the NS1A protein's interaction with dsRNA. scispace.com

The quinoxaline scaffold has been recognized as a promising framework for the design of novel anti-HIV agents. mdpi.comadvion.com Research has focused on developing quinoxaline derivatives that can inhibit key viral enzymes. For instance, some derivatives have been designed and synthesized to act as inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA. advion.comnih.gov Docking studies have shown that these compounds can fit into the active site of the integrase enzyme. advion.com In one study, two out of seven synthesized quinoxaline derivatives displayed good anti-HIV activity against the IIIB strain of HIV-1 with low cytotoxicity. nih.gov Structure-activity relationship (SAR) studies have suggested that the incorporation of bulky and electronegative groups can enhance the anti-HIV potency of these compounds. nih.gov Another study highlighted that 6-chloro-7-fluoro quinoxaline derivatives with bulky substitutions at the C-2 and C-3 positions exhibited the best anti-HIV activity. mdpi.com

Table 2: Antiviral Activity of Selected this compound Derivatives

| Virus | Derivative Class | Mechanism of Action (if known) | Key Findings | Reference(s) |

|---|---|---|---|---|

| SARS-CoV-2 | Quinoxaline-based compounds | Inhibition of Main Protease (Mpro) (in silico) | Identified as potential inhibitors through molecular docking and dynamics simulations. | nih.govresearchgate.net |

| Influenza A | 2,3-Difuryl-4-quinoxaline-R-metilcarboxamides | Inhibition of NS1A-dsRNA interaction | A specific derivative was able to inhibit influenza A virus growth. | scispace.com |

| HIV-1 | Quinoxaline derivatives | Inhibition of HIV-1 Integrase | Two derivatives showed good anti-HIV activity against the IIIB strain. | advion.comnih.gov |

| HIV-1 | 6-Chloro-7-fluoro quinoxaline derivatives | Not specified | Bulky substitutions at C-2 and C-3 enhanced anti-HIV activity. | mdpi.com |

Activity Against Respiratory Pathogens (e.g., SARS-CoV-2, Influenza)

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their potential as anti-inflammatory agents. itmedicalteam.plunav.edu A series of thioether derivatives of 2-chloro-3-methylquinoxaline (B189447) were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. itmedicalteam.plresearchgate.net Several of these compounds demonstrated notable anti-inflammatory effects. itmedicalteam.pl For instance, one derivative showed a 40.09% inhibition of edema, which was considered the best activity in the series. researchgate.net The anti-inflammatory effect is thought to be enhanced by the presence of certain substituents on the aromatic ring, such as methyl, chlorine, and bromine groups. itmedicalteam.plresearchgate.net Additionally, some quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in the inflammatory cascade, and one such compound exhibited an in vivo anti-inflammatory effect comparable to the standard drug indomethacin. unav.edu

Antimalarial Activity

The quinoxaline scaffold has been explored for the development of new antimalarial drugs, particularly against the resistant strains of Plasmodium falciparum. nih.govresearchgate.net Several quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and tested for their antiplasmodial activity. nih.govresearchgate.net While many of the synthesized compounds have shown some level of activity, their potency has often been lower than that of the standard drug chloroquine. nih.gov Structure-activity relationship studies have indicated that the presence of an enone moiety linked to the quinoxaline ring is important for antimalarial activity. nih.gov Quinoxaline 1,4-di-N-oxide derivatives have also been investigated, with some showing activity against P. falciparum. researchgate.net For example, a 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide derivative was reported to have a potent IC50 value of 0.05 µM. researchgate.net

Other Significant Pharmacological Activities

Beyond their anticancer, antiviral, anti-inflammatory, and antimalarial properties, derivatives of this compound have been shown to possess a range of other pharmacological activities.

Antidiabetic Activity: Certain quinoxaline derivatives have been investigated for their potential to manage diabetes. For instance, transition metal complexes of quinoxaline-thiosemicarbazone ligands have shown a prominent reduction in blood glucose levels in diabetic rat models. scispace.com

Anticonvulsant Activity: A number of quinoxaline derivatives have been evaluated and found to possess significant activity against various types of seizures. pharmaceuticaljournal.net For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showed significant anticonvulsant action, protecting mice against both pentamethylenetetrazole and strychnine-induced convulsions. In another study, a quinoxaline-based benzene sulfonamide derivative displayed a 100% protection effect against leptazol and strychnine-induced convulsions in mice. mdpi.com

Antiprotozoal Activity: Quinoxaline derivatives have demonstrated activity against various protozoan parasites. scispace.comnih.gov For example, certain 1-[thiazolo[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines derivatives were found to be potent inhibitors of Entamoeba histolytica. scispace.com Additionally, quinoxaline-1,4-di-N-oxide derivatives have shown activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The introduction of a trifluoromethyl group at the 3-position was found to increase giardicidal activity. nih.gov

Analgesic Activity: Some quinoxaline derivatives have been screened for their analgesic properties. tsijournals.com In one study, certain synthesized quinoxaline compounds were found to exhibit both anti-inflammatory and analgesic activities. tsijournals.com

Table 3: Other Pharmacological Activities of this compound Derivatives

| Activity | Derivative Class/Compound | Model/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antidiabetic | Quinoxaline-thiosemicarbazone metal complexes | Diabetic Wistar rats | Prominent reduction in blood glucose levels. | scispace.com |

| Anticonvulsant | N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Pentamethylenetetrazole and strychnine-induced convulsions in mice | Provided protection against both types of convulsions, superior to phenobarbitone. | |

| Anticonvulsant | Quinoxaline-based benzene sulfonamide derivative | Leptazol and strychnine-induced convulsions in mice | Showed 100% protection against both types of convulsions. | mdpi.com |

| Antiprotozoal | 1-[Thiazolo[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines | Entamoeba histolytica | Potent inhibitors of the parasite. | scispace.com |

| Antiprotozoal | Quinoxaline-1,4-di-N-oxide derivatives | Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica | Showed activity against all three parasites; trifluoromethyl group at C-3 increased giardicidal activity. | nih.gov |

| Analgesic | Various quinoxaline derivatives | Not specified | Some compounds showed both anti-inflammatory and analgesic activities. | tsijournals.com |

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methylquinoxaline Derivatives

Influence of Substituents at the C-2 Position on Biological Activity

The substituent at the C-2 position of the quinoxaline (B1680401) scaffold plays a pivotal role in modulating the biological activity of its derivatives. The chlorine atom at this position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. dntb.gov.uamdpi.com

Research has shown that replacing the C-2 chlorine with different moieties can significantly impact the pharmacological profile. For instance, the introduction of an ether linkage by reacting 2-chloro-3-methylquinoxaline (B189447) with a substituted phenoxy group has been explored to generate novel antimicrobial agents. dntb.gov.uamdpi.com Specifically, derivatives where the C-2 chlorine was replaced with a benzene (B151609) ring containing an aldehyde or a free amino group, which were then further reacted to form Schiff bases, have demonstrated antimicrobial activity. dntb.gov.uafrontiersin.org

In the context of anticancer activity, modifications at the C-2 position have also yielded significant findings. For example, in a series of quinoxaline derivatives evaluated for their antiproliferative properties, the substitution at the C-2 position was a key determinant of activity. mdpi.com The addition of an arylethynyl group to an oxirane ring attached at C-2 was investigated to see if it enhanced antiproliferative effects. mdpi.com Furthermore, SAR studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives have indicated that the nature of the substituent in the carboxylate group at C-2 is critical for anti-TB activity. frontiersin.org The activity was found to improve in the order: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. frontiersin.org

It is important to note that for some biological activities, such as the antimicrobial properties of certain quinoxaline 1,4-dioxides, substituents at the C-2 position were found to not significantly influence the activity. mdpi.com However, for many other applications, the C-2 position remains a critical point for derivatization to fine-tune the biological response.

Table 1: Influence of C-2 Substituents on Biological Activity

| C-2 Substituent | Biological Activity | Key Findings | Reference |

| Chlorine (starting material) | Versatile intermediate | Allows for nucleophilic substitution to introduce various functional groups. | dntb.gov.uamdpi.com |

| Substituted phenoxy ether | Antimicrobial | Replacement of chlorine with a substituted phenoxy group can lead to active compounds. | dntb.gov.uamdpi.com |

| Arylethynyl oxirane | Antiproliferative | Investigated for potential enhancement of anticancer activity. | mdpi.com |

| Carboxylate esters | Anti-TB | The nature of the ester group significantly impacts activity (benzyl > ethyl > etc.). | frontiersin.org |

| Amide, Acetyl, Benzoyl | Anti-TB | Replacement of a toxic carbonitrile group with these moieties was explored. | frontiersin.org |

Role of the Methyl Group at the C-6 Position on Pharmacological Profiles

The methyl group at the C-6 position of the quinoxaline ring, while seemingly a simple alkyl substituent, can have a discernible impact on the pharmacological profile of the derivatives. Its presence can influence the molecule's lipophilicity, steric interactions with biological targets, and metabolic stability.

In studies of quinoxaline derivatives for various applications, the position of substituents on the benzene ring has been shown to be important. While direct and extensive studies focusing solely on the C-6 methyl group of 2-chloro-6-methylquinoxaline are not abundant in the provided results, general principles of SAR suggest its contribution. For instance, the introduction of methyl groups on the benzene ring is a strategy to increase lipophilicity, which can affect a compound's bioavailability. nih.gov

In the broader context of quinoxaline derivatives, the substitution pattern on the benzene ring is a key determinant of activity. For example, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a methyl group at position 7 was found to reduce the minimum inhibitory concentration (MIC) and IC50 values, indicating enhanced anti-TB activity. frontiersin.org While this finding pertains to the C-7 position, it highlights the general importance of the placement of even small alkyl groups on the benzene ring.

Furthermore, research on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives showed that lipophilic and electron-withdrawing substituents at the C-6 position led to the highest antifungal activity. researchgate.net This suggests that the electronic and steric properties of substituents at this position are critical.

Impact of Substituents on the Benzene Ring of the Quinoxaline Core

The benzene ring of the quinoxaline scaffold offers multiple positions (C-5, C-6, C-7, and C-8) for substitution, and modifications at these sites have a profound impact on the biological activity of the resulting derivatives. The electronic nature, size, and lipophilicity of these substituents can fine-tune the pharmacological properties.

Electron-withdrawing groups on the benzene ring have been shown to be particularly important for certain activities. For instance, in the case of quinoxaline 1,4-dioxides, the introduction of electron-withdrawing substituents at positions 6 or 7 enhances the reduction potential of the molecule, leading to increased cytotoxicity and antimicrobial activity. frontiersin.orgmdpi.com Halogen atoms, such as chlorine and fluorine, are frequently used substituents. The introduction of a chlorine atom has been noted as a crucial modification for enhancing the hypoxic cytotoxicity of quinoxaline 1,4-dioxide derivatives. mdpi.com Specifically, 6-chloro and 7-chloro derivatives have demonstrated significant antitumor activity. researchgate.net The presence of a fluorine atom at the C-6 position of quinolones, a related class of compounds, was found to enhance their antibacterial activity by improving binding to DNA gyrase. tandfonline.com

The position of the substituent is also critical. Studies have shown that derivatives with substituents at the C-7 position often exhibit higher activity compared to their C-6 regioisomers. mdpi.com For example, 7-chloro substitution in some series has led to the most active antitumor agents. researchgate.net However, in other cases, such as with certain antifungal 2,3-bis(bromomethyl)quinoxaline derivatives, a 6-CN or 6-F substituent conferred the highest activity. researchgate.net

The nature of the substituent itself is a key variable. While halogens are common, other groups like nitro, methyl, and methoxy (B1213986) have also been investigated. A methyl or methoxy group at position 7 of quinoxaline-2-carboxylate 1,4-dioxides was found to decrease MIC and IC50 values in anti-TB assays. frontiersin.org Conversely, 5-, 6-, 8-chloro, 6-, 7-nitro, and 7-amino derivatives of one particular antitumor agent proved to be essentially inactive, highlighting the specificity of these SARs. researchgate.net

Table 2: Impact of Benzene Ring Substituents on Biological Activity

| Position | Substituent | Effect on Biological Activity | Example Compound/Class | Reference |

| C-6/C-7 | Electron-withdrawing groups (e.g., Cl, F, CF3) | Increased cytotoxicity and antimicrobial activity | Quinoxaline 1,4-dioxides | frontiersin.orgmdpi.com |

| C-7 | Chlorine | Enhanced antitumor activity | 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) analogues | researchgate.net |

| C-6 | Fluorine | Enhanced antibacterial activity (in related quinolones) | Fluoroquinolones | tandfonline.com |

| C-7 | Methyl, Methoxy | Reduced MIC and IC50 (enhanced anti-TB activity) | Quinoxaline-2-carboxylate 1,4-dioxides | frontiersin.org |

| C-6 | Cyano (CN), Fluorine (F) | High antifungal activity | 2,3-bis(bromomethyl)quinoxaline derivatives | researchgate.net |

Stereochemical Considerations and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant influence on biological activity. For chiral molecules, enantiomers or diastereomers can exhibit different potencies and even different pharmacological effects due to their differential interactions with chiral biological targets like enzymes and receptors.

In the context of quinoxaline derivatives, stereochemical considerations become particularly relevant when chiral centers are introduced into the molecule. For example, in the synthesis of novel oxiranyl-quinoxaline derivatives, pairs of cis and trans diastereoisomers were generated. mdpi.com The evaluation of the antiproliferative activity of these individual isomers was a key part of the study to understand the influence of stereochemistry on their biological effects. mdpi.com

Another example is the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), which contains a chiral center in the propionic acid moiety. The synthesis and evaluation of analogues of this compound would inherently involve considerations of the stereochemistry at this position and its effect on antitumor activity. researchgate.net

Pharmacophore Elucidation and Derivatization Strategies

Pharmacophore modeling is a crucial step in modern drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is elucidated, it can guide the design and synthesis of new derivatives with improved properties.

For quinoxaline-based compounds, pharmacophore models have been developed for various biological targets. For instance, a pharmacophore model for VEGFR-2 inhibitors includes a flat heteroaromatic moiety (like quinoxaline), a spacer, a hydrogen bond acceptor (HBA) and donor (HBD) group, and a terminal hydrophobic moiety. nih.gov

Derivatization strategies for this compound often leverage the reactivity of the C-2 chlorine atom. This allows for the introduction of various side chains to explore the chemical space around the quinoxaline core and optimize interactions with the target. dntb.gov.uamdpi.com Common derivatization approaches include:

Nucleophilic Aromatic Substitution (SNAr): The C-2 chlorine is readily displaced by various nucleophiles such as amines, alcohols, and thiols, allowing for the synthesis of a wide range of analogues. dntb.gov.uamdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira coupling can be used to introduce carbon-carbon bonds, for example, by coupling with terminal alkynes to create phenylethynylquinoxaline derivatives. mdpi.comresearchgate.net

Modification of Existing Substituents: Further chemical transformations can be performed on the groups introduced at the C-2 or other positions. For example, an aldehyde group can be converted into a Schiff base, or a carboxylic acid can be transformed into an amide. dntb.gov.uamdpi.com

These strategies, guided by SAR data and pharmacophore models, enable the rational design of new this compound derivatives with potentially enhanced therapeutic efficacy. For example, based on a pharmacophore hypothesis, a comprehensive program of synthesis of analogues of the antitumor agent XK469 was undertaken to delineate the requirements of the active site by making chemical alterations in different regions of the molecule. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of quinoxaline (B1680401) derivatives. For compounds structurally similar to 2-Chloro-6-methylquinoxaline, DFT methods like B3LYP and ωB97XD with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate key electronic descriptors. rsc.orguctm.edu

Studies on related chloro-methyl-quinoxaline derivatives reveal how substituents influence the electronic landscape of the molecule. The chlorine atom at the C2 position acts as an electron-withdrawing group, polarizing the pyrazine (B50134) ring, while the methyl group at the C6 position on the benzene (B151609) ring is a weak electron-donating group. These substitutions are critical in tuning the molecule's properties.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy level is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. In contrast, the LUMO energy level relates to its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. For instance, calculations on the related compound 3-chloro-5-fluoro-2-methylquinoxaline (B11900708) predicted a HOMO-LUMO gap of 4.1 eV, suggesting significant stability. vulcanchem.com Theoretical calculations on other derivatives have been used to rationalize their reactivity and regioselectivity in chemical reactions. rsc.org

Table 1: Representative DFT-Calculated Properties for Chloro-Quinoxaline Derivatives

| Property | Calculated Value | Methodology | Reference Compound | Source |

|---|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | 4.1 eV | DFT | 3-Chloro-5-fluoro-2-methylquinoxaline | vulcanchem.com |

| Dipole Moment (µ) | 3.2 Debye | DFT | 3-Chloro-5-fluoro-2-methylquinoxaline | vulcanchem.com |

| FMO Analysis | Asymmetric electron density on nitrogen centers | HF/6-311G++(d,p) | 2,3-dimethyl-6-chloro-quinoxaline | rsc.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual compound libraries and to understand the structural basis of ligand-target interactions. Quinoxaline derivatives, including those structurally similar to this compound, are frequently investigated as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase. sci-hub.senih.gov

For example, in studies involving 3-methylquinoxaline derivatives as VEGFR-2 inhibitors, docking simulations have revealed key interactions within the ATP-binding pocket of the enzyme. nih.govsemanticscholar.org These interactions typically include:

Hydrogen Bonding: The quinoxaline nitrogen atoms or substituents can form hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as the amide nitrogen of Asp1044. nih.gov

Hydrophobic Interactions: The fused benzene ring of the quinoxaline core fits into a hydrophobic pocket, forming interactions with residues like Leu383 and Phe916. nih.gov

Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonds, further stabilizing the complex.

A study on 6-bromo-2-chloro-3-methylquinoxaline, a close analog, showed that it could serve as a precursor for potent c-Met kinase inhibitors, with docking studies used to rationalize the observed biological activities. sci-hub.se The binding affinity is quantified by a scoring function, which estimates the free energy of binding (ΔG), with more negative values indicating stronger binding.

Table 2: Representative Molecular Docking Results for Quinoxaline Derivatives

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 3-Methylquinoxaline Derivative | VEGFR-2 (PDB: 2OH4) | -23.27 | Glu883, Asp1044, Leu383, Phe916 | nih.gov |

| 3-Methylquinoxaline Derivative | c-Met Kinase | High Affinity (low IC50) | Not Specified | sci-hub.se |

| 2-Methylquinoxaline Derivative | E. coli MurB | -12.7 | Not Specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize lead structures in drug design. For quinoxaline derivatives, QSAR studies have been developed to predict their efficacy as anticancer, antiviral, and antimicrobial agents. researchgate.netmdpi.comresearchgate.net

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates these descriptors with the biological activity (e.g., IC50). walisongo.ac.id

For instance, 3D-QSAR studies on quinoxaline derivatives have been used to create contour maps that visualize the regions where steric bulk or specific electronic properties would enhance or diminish biological activity. researchgate.net In the development of anti-HIV agents, a 3D-QSAR model for a series of 6-chloro-7-fluoro quinoxaline derivatives was used to guide the synthesis of new compounds with improved potency. mdpi.com While a specific QSAR model for this compound has not been reported, the established methodologies for related compounds demonstrate the feasibility of this approach for predicting its biological profile. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand-protein complex over time. nih.govrug.nl This method complements the static picture provided by molecular docking. An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion, providing insights into the flexibility of the ligand and the protein, the role of solvent molecules, and a more accurate estimation of binding free energy. nih.gov

In the context of quinoxaline-based inhibitors, MD simulations are used to:

Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (typically nanoseconds), researchers can verify if the ligand remains stably bound in the predicted docking pose. semanticscholar.org

Analyze Conformational Changes: MD can reveal subtle changes in the protein's conformation upon ligand binding, which are often crucial for its function.

Refine Binding Affinity Calculations: Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, often providing a more accurate prediction than docking scores alone.

For quinoline (B57606) derivatives targeting VEGFR-2, MD simulations lasting 100 nanoseconds have confirmed the stability of the ligand-receptor complexes, validating the docking results. semanticscholar.org

In Silico ADME/Tox Predictions for Drug Development Feasibility

Before a compound can be considered a drug candidate, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to fail later due to poor pharmacokinetics or toxicity. nih.govjapsonline.com

For various 3-methylquinoxaline derivatives, computational tools have been used to predict a range of properties. nih.govrsc.orgtandfonline.com These predictions help assess the "drug-likeness" of the compounds. Key predicted parameters include:

Absorption: Evaluated by predicting properties like human intestinal absorption and Caco-2 cell permeability.

Distribution: Assessed through predictions of Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Predictions of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and other adverse effects.

These predictions are often based on established rules, such as Lipinski's Rule of Five, and models built from large datasets of experimental results.

Table 3: Representative In Silico ADMET Predictions for 3-Methylquinoxaline Derivatives

| ADMET Property | Predicted Level/Value | Significance | Source |

|---|---|---|---|

| Aqueous Solubility | Good to Low | Affects absorption and formulation | tandfonline.com |

| Blood-Brain Barrier (BBB) Penetration | Low or Very Low | Reduces potential for CNS side effects | tandfonline.com |

| Human Intestinal Absorption | Good | Indicates good potential for oral bioavailability | tandfonline.com |

| CYP2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions | rsc.org |

| Hepatotoxicity | Predicted to be non-toxic | Indicates lower risk of liver damage | rsc.org |

Applications Beyond Medicinal Chemistry

2-Chloro-6-methylquinoxaline as a Key Building Block in Complex Organic Synthesis

This compound is a significant heterocyclic building block in organic synthesis. The presence of the chloro-substituent at the 2-position of the electron-deficient pyrazine (B50134) ring makes it susceptible to various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of more intricate molecules. lookchem.comresearchgate.net

The quinoxaline (B1680401) core itself is a desirable structural motif, and the ability to selectively modify it via the chloro-group is a key advantage for synthetic chemists. researchgate.net For instance, similar chloroquinoxaline derivatives readily undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with arylboronic acids and Sonogashira coupling with terminal alkynes. researchgate.netresearchgate.netresearchgate.net These reactions are fundamental in creating carbon-carbon bonds, effectively expanding the molecular framework.

The general synthetic utility is highlighted by the common strategy of preparing a core structure, like 2-chloro-3-methylquinoxaline (B189447), and then using it as an intermediate to build a library of derivative compounds through reactions at the chlorine-substituted position. scholarsresearchlibrary.com This approach underscores the role of this compound as a foundational element for creating diverse and complex chemical entities.

Table 1: Synthetic Transformations of Chloro-Quinoxalines

| Reaction Type | Reagents/Catalyst Example | Resulting Structure | Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-substituted quinoxalines | Synthesis of bioactive molecules, functional materials |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted quinoxalines | Creation of organic semiconductors, fluorescent probes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted quinoxalines | Development of dyes, optoelectronic materials researchgate.netresearchgate.net |

| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | Hydrazinyl-substituted quinoxalines | Precursors for further heterocycle synthesis ijpsr.com |

Integration into Functional Materials

The quinoxaline ring system is recognized for its inherent electronic and photophysical properties, making it an attractive component for advanced functional materials. researchgate.netmdpi.com As an accessible precursor, this compound serves as a gateway to these applications, including fluorescent probes, organic semiconductors, and dyes. scholarsresearchlibrary.comlongdom.org

The quinoxaline scaffold is a known fluorophore, and its derivatives are widely investigated for their fluorescent properties. researchgate.net Research has shown that quinoxaline derivatives can exhibit fluorescence emission across a broad spectrum, typically in the 398 to 467 nm range, depending on their specific substitution pattern. researchgate.netresearchgate.net

This compound is an ideal starting point for synthesizing such fluorescent molecules. The chloro group can be replaced via cross-coupling reactions to introduce conjugated systems, such as styryl or phenylethynyl groups, which enhance the fluorescent quantum yield of the quinoxaline core. researchgate.net Furthermore, these fluorescent quinoxaline derivatives can be functionalized to create derivatization reagents. For example, a related quinoxaline structure was converted into an acid chloride, which then served as a fluorescent labeling agent for amines, demonstrating its utility in analytical applications. researchgate.netresearchgate.net The use of 6-aminoquinoxaline-2,3(1H,4H)-dione, a potential derivative, as a fluorescent probe in biochemical assays has also been explored.

Quinoxaline derivatives are noted for their application in the field of materials science as organic semiconductors and electroluminescent materials. scholarsresearchlibrary.comlongdom.org The electron-deficient nature of the pyrazine ring within the quinoxaline structure makes these compounds suitable as electron-transporting materials, a crucial component in many optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net

The synthesis of these materials often requires building large, conjugated molecular systems. This compound acts as a valuable building block in this context. Through polymerization or by using cross-coupling reactions to attach other aromatic or extended π-systems, the quinoxaline core can be integrated into larger structures designed for specific electronic properties. researchgate.net This modular approach allows for fine-tuning of the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge transfer and device performance.

The quinoxaline framework is a constituent of various dyes and pigments. ijpsr.comambeed.com The extended aromatic system of the quinoxaline ring can act as a chromophore, the part of a molecule responsible for its color. The color and properties of these dyes can be modified by attaching different substituents to the quinoxaline core.

The synthesis of many modern dyes involves complex organic reactions, and chlorinated precursors are common starting materials. osti.gov this compound provides a reactive handle to introduce auxochromes (groups that modify the chromophore's ability to absorb light) or to link the quinoxaline chromophore to other molecules or substrates. The distinction between dyes and pigments lies in their solubility; dyes are soluble in the application medium, whereas pigments are insoluble. dducollegedu.ac.in Derivatives of this compound can be designed to fall into either category, depending on the functional groups introduced.

Table 2: Applications of Quinoxaline Derivatives in Functional Materials

| Material Type | Key Structural Feature | Relevant Property | Starting Material Analogy |

|---|---|---|---|

| Fluorescent Probe | Extended π-conjugation (e.g., phenylethynyl group) | Fluorescence Emission (e.g., 398-467 nm) | 2-chloro-6-methoxycarbonyl-3-methylquinoxaline researchgate.net |

| Organic Semiconductor | Electron-deficient quinoxaline core in a conjugated system | Electron transport capability | General quinoxaline derivatives scholarsresearchlibrary.comlongdom.org |

| Dye/Pigment | Quinoxaline chromophore with auxochromic groups | Color, light absorption | General quinoxaline derivatives ijpsr.comambeed.com |

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthesis methods for quinoxalines often rely on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can involve hazardous solvents, harsh conditions, and generate significant waste. ijirt.org The future of chemical synthesis is progressively moving towards green and sustainable practices, a shift that is critical for the production of 2-Chloro-6-methylquinoxaline.

Future research must focus on developing synthetic routes that are not only efficient but also environmentally benign. Key areas of exploration include:

Catalyst-Free and Green Solvents: A significant advancement has been the development of catalyst-free synthesis methods using green solvents like PEG-400. researchgate.net These methods are simple, eco-friendly, and can increase reaction rates, offering a sustainable alternative for producing derivatives from precursors like 2-chloro quinoxalines. researchgate.net

Atom-Economical Reactions: The principle of atom economy, which maximizes the incorporation of all materials from the starting reagents into the final product, is paramount. Methodologies like one-pot reactions using simple grinding techniques under solvent-free conditions have shown promise for synthesizing quinoxaline (B1680401) derivatives with excellent atom economy. ias.ac.in

Earth-Abundant Metal Catalysis: The use of expensive and toxic transition metal catalysts is a major drawback of many synthetic protocols. A promising future direction is the use of earth-abundant, low-cost, and non-toxic metals. For instance, manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions provide a sustainable and atom-economical pathway to quinoxalines, generating only hydrogen gas and water as byproducts. nih.govacs.org Adopting such methods for the specific synthesis of this compound would be a significant step forward. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Advantages | Challenges for this compound | Key References |

|---|---|---|---|

| Traditional Condensation | High yields, well-established | Use of hazardous solvents, waste generation | ijirt.org |

| Catalyst-Free/Green Solvent | Eco-friendly, simple, rapid | Scalability, substrate scope | researchgate.net |

| Solvent-Free Grinding | High atom economy, solvent-free | Limited to solid-state reactions | ias.ac.in |

| Mn(I)-Catalyzed Dehydrogenation | Sustainable, atom-economical, earth-abundant catalyst | Catalyst sensitivity, optimization for chlorinated substrates | nih.govacs.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The quinoxaline core is a "privileged structure" in medicinal chemistry, found in compounds with a vast spectrum of pharmacological activities. researchgate.net Derivatives have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antiprotozoal agents. researchgate.netontosight.ainih.gov For this compound, the chlorine atom at the C2 position serves as a versatile handle for introducing various functional groups, enabling the exploration of its potential across multiple therapeutic landscapes. mdpi.com

Future research should systematically explore the derivatization of this compound to target novel biological pathways and diseases.

Anticancer Activity: Quinoxaline derivatives have shown promise as anticancer agents, with some acting as kinase inhibitors or targeting tumor cells under hypoxic conditions. researchgate.netontosight.aimdpi.com New derivatives of this compound could be designed and screened as inhibitors of specific cancer-related targets like VEGFR-2. ekb.eg

Antiviral Potential: Given that some quinoxaline compounds are potent inhibitors of viral enzymes like HIV reverse transcriptase, there is a strong rationale for developing novel antivirals from the this compound scaffold. mdpi.comnih.gov This is particularly relevant in the search for therapies against emerging viral threats. mdpi.com

Antimicrobial and Antiparasitic Applications: Quinoxaline 1,4-dioxides, a related class of compounds, exhibit potent activity against bacteria (including Mycobacterium tuberculosis), fungi, and various parasites. nih.govmdpi.comfrontiersin.orgnih.gov Research into the N-oxide derivatives of this compound could yield new anti-infective agents to combat drug-resistant pathogens. nih.gov

Neurological Disorders: Quinoxaline-based compounds have been studied as ligands for serotonin (B10506) 5-HT3 receptors, suggesting their potential in treating neurological and psychiatric conditions. nih.gov Exploring derivatives of this compound for activity at various central nervous system (CNS) targets is a compelling avenue for future investigation.

Advancements in Rational Drug Design Through Integrated Computational and Experimental Approaches

The era of serendipitous drug discovery is being replaced by rational, structure-based design. For quinoxaline derivatives, the integration of computational modeling and experimental synthesis is accelerating the discovery of new therapeutic leads. conicet.gov.armdpi.com This synergistic approach is crucial for efficiently navigating the vast chemical space accessible from this compound.

Computational Screening and Modeling: Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are powerful tools. nih.govhanyang.ac.kr These methods can predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets, such as HIV reverse transcriptase or adenosine (B11128) receptors, thereby prioritizing the synthesis of the most promising candidates. conicet.gov.arnih.gov

Integrated Design-Synthesis-Evaluation Cycles: A key future direction is the use of iterative cycles where computational predictions guide the synthesis of a small, focused library of compounds. nih.gov These compounds are then biologically evaluated, and the results are used to refine the computational models for the next cycle. This approach has been successfully used to identify potent quinoxaline-based HIV inhibitors and can be applied to other targets. nih.gov

Pharmacokinetic Profiling (ADMET): Early-stage computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. nih.gov By modeling these properties for virtual derivatives of this compound, researchers can deprioritize compounds likely to have poor pharmacokinetic profiles, saving significant time and resources.

Table 2: Computational Tools in Quinoxaline Drug Discovery

| Computational Method | Application | Desired Outcome | Key References |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Identify high-affinity binders for a specific target. | conicet.gov.arnih.govmdpi.com |

| 3D-QSAR | Correlates 3D structural features with biological activity. | Build predictive models to guide the design of more potent analogs. | nih.govconicet.gov.ar |

| DFT Calculations | Investigates electronic structure and reactivity. | Understand compound stability and reaction mechanisms. | nih.govabechem.com |

| ADMET Prediction | Models pharmacokinetic and toxicity properties. | Select candidates with favorable drug-like properties. | nih.gov |

Potential for Clinical Translation of Promising Quinoxaline-Based Leads

The ultimate goal of medicinal chemistry research is the clinical translation of a lead compound into an approved drug. While the quinoxaline scaffold is present in several clinically used drugs, such as the HCV protease inhibitors grazoprevir (B560101) and glecaprevir, the path to regulatory approval is long and arduous. acs.org

For any derivative of this compound to progress towards clinical trials, several challenges must be overcome:

Preclinical Development: Promising hits must undergo rigorous preclinical evaluation. This includes extensive in vivo testing in animal models to demonstrate efficacy and detailed toxicology studies to establish a safety profile.

Overcoming Drug Resistance: For applications in oncology and infectious diseases, the potential for target-mediated drug resistance is a major hurdle. nih.gov Future drug design strategies must anticipate and circumvent resistance mechanisms.

Optimizing Drug-Like Properties: Beyond potency, a successful drug candidate must possess suitable solubility, metabolic stability, and bioavailability to be effective in humans. Rational design approaches can help optimize these properties. mdpi.com

The journey from a this compound-based lead to a clinical candidate requires a multidisciplinary effort, combining advanced synthesis, computational chemistry, pharmacology, and toxicology. While challenging, the proven therapeutic value of the quinoxaline class provides a strong impetus for continued research and development in this area. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-methylquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves chlorination of precursor quinoxaline derivatives. For example, methyl 2-chloroquinoxaline-6-carboxylate (a related compound) is synthesized via chlorination using POCl₃ in dimethylformamide (DMF) as a solvent . Optimization steps include:

- Temperature control (e.g., 80–100°C for chlorination).

- Solvent selection (DMF or dichloromethane for solubility and reactivity).

- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., chloro and methyl groups at positions 2 and 6).

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity (>95% for pharmacological studies).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity .

- Follow SDS guidelines for chlorinated quinoxalines, including emergency procedures for spills or exposure .

- Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer :

- Modify substituents (e.g., replacing methyl with trifluoromethyl or carboxylate groups) and test against biological targets (e.g., kinases, microbial enzymes) .

- Use in vitro assays (e.g., IC₅₀ determination for anticancer activity) and compare with analogs like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, which shows kinase inhibition .

- Data Analysis : Tabulate IC₅₀ values across derivatives to identify critical substituents for activity .

Q. What computational approaches predict the reactivity and binding modes of this compound with biological targets?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density at chloro and methyl groups, predicting nucleophilic attack sites .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like DNA topoisomerases or microbial enzymes .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer :

- Conduct meta-analysis of literature data (e.g., antimicrobial IC₅₀ values) to identify outliers or methodological inconsistencies.

- Replicate key studies under standardized conditions (e.g., fixed bacterial strains, identical growth media) .

- Case Study : If one study reports potent activity against E. coli while another does not, test both protocols using the same compound batch and strain .

Methodological Frameworks

Designing experiments to assess the thermal stability of this compound under varying conditions:

- Protocol :

- Use thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C.

- Compare with derivatives (e.g., 2,3,6-trimethylquinoxaline) to determine substituent effects on stability .

- Data Output : Tabulate decomposition temperatures and correlate with substituent electronegativity .

Evaluating solvent compatibility for catalytic applications of this compound:

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.